PB-22 5-hydroxyquinoline isomer is a synthetic cannabinoid analog that belongs to the family of indole derivatives. It is structurally related to the PB-22 compound, which has garnered attention due to its psychoactive properties and potential for abuse. The compound's chemical structure is characterized by the presence of a quinoline moiety, which contributes to its biological activity and interactions within the endocannabinoid system.
PB-22 5-hydroxyquinoline isomer can be synthesized in laboratory settings and is often obtained as a crystalline solid. Its synthesis involves modifications of existing cannabinoid structures, particularly those derived from indole-3-carboxylic acid derivatives. The compound has been referenced in various scientific studies focusing on its analytical characterization and differentiation from other isomers, particularly using techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .
PB-22 5-hydroxyquinoline isomer falls under the classification of synthetic cannabinoids, specifically categorized as a psychoactive substance. It is recognized for its structural similarity to other well-known synthetic cannabinoids like JWH-018 and their derivatives. The compound's classification as a new psychoactive substance (NPS) has implications for its regulation and control in various jurisdictions.
The synthesis of PB-22 5-hydroxyquinoline isomer typically involves multi-step organic reactions that modify precursor compounds derived from indole structures. Common methods include:
The synthesis process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure the formation of the desired isomer without significant by-products. Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to monitor the reaction progress and purity of the final product .
The molecular formula of PB-22 5-hydroxyquinoline isomer is , with a molecular weight of approximately 358.4 g/mol. The compound features a complex structure that includes:
The structural elucidation can be achieved through various spectroscopic methods, including:
PB-22 5-hydroxyquinoline can undergo various chemical reactions typical for aromatic compounds:
Understanding these reactions is crucial for both synthetic applications and toxicological assessments, especially given the compound's potential use in illicit drug formulations .
PB-22 5-hydroxyquinoline functions primarily as a cannabinoid receptor agonist, interacting with both CB1 and CB2 receptors in the endocannabinoid system. This interaction mimics the effects of natural cannabinoids like tetrahydrocannabinol.
The binding affinity and efficacy at these receptors can be quantified using radiolabeled ligand binding assays, providing insights into its psychoactive effects and potential therapeutic applications .
Relevant data from studies indicate that understanding these properties is crucial for safe handling and application in research settings .
PB-22 5-hydroxyquinoline serves several scientific purposes:
PB-22 5-hydroxyquinoline isomer (CAS 1885091-23-5) is a structural isomer of the synthetic cannabinoid PB-22 (Quinolin-8-yl 1-pentyl-1H-indole-3-carboxylate). Its molecular formula is C₂₃H₂₂N₂O₂, with a molecular weight of 358.43 g/mol. The compound features a pentyl chain attached to the indole nitrogen and a carboxylate linker connecting the indole-3-position to a 5-hydroxyquinoline moiety. This specific regiochemistry differentiates it from PB-22, which utilizes an 8-hydroxyquinoline group. The isomer belongs to the ester class of synthetic cannabinoids, designed to mimic Δ9-tetrahydrocannabinol (THC) by interacting with cannabinoid receptors CB1 and CB2 [1] [3] [5].
Table 1: Core Chemical Identifiers
Property | Value |
---|---|
Systematic Name | Quinolin-5-yl 1-pentyl-1H-indole-3-carboxylate |
CAS Registry Number | 1885091-23-5 |
Molecular Formula | C₂₃H₂₂N₂O₂ |
Molecular Weight | 358.43 g/mol |
SMILES Notation | O=C(C₁=CN(CCCCC)C₂=C₁C=CC=C₂)OC₃=CC=CC₄=NC=CC=C₄₃ |
The isomer emerged as a direct consequence of regulatory actions targeting PB-22 and its fluorinated analog 5F-PB-22. When Japan classified 5F-PB-22 as a Designated Substance (2013) and later as a narcotic (2014), clandestine laboratories began exploring positional isomers to circumvent legal restrictions. These isomers—including the 5-hydroxyquinoline variant—leverage identical atomic compositions but altered bonding configurations to evade controlled substance definitions. Research confirmed its detection in seized "herbal blend" products in Japan as early as 2015, highlighting its role in the ongoing "cat-and-mouse game" between regulators and illicit manufacturers [2] [5]. Forensic studies note that such isomers challenge standard analytical workflows, as they exhibit nearly identical mass spectra to controlled compounds during routine screening [5].
The European Union lists PB-22 5-hydroxyquinoline isomer as a controlled substance under the New Psychoactive Substances (NPS) regulation framework, prohibiting its sale for human consumption. Similarly, the compound falls under generic scheduling in jurisdictions like the United States, where the Controlled Substances Act analog provisions cover structurally similar cannabinoids. Commercial suppliers explicitly state it is "not for sale to patients" and classify it as a "controlled substance" unavailable in consumer territories. However, its research-only status allows limited distribution to credentialed laboratories, creating loopholes for potential diversion. This dual identity—research chemical versus drug of abuse—exemplifies the global difficulty in regulating isomers that lack explicit legislative naming [1] [3] [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7